molecular formula C7H12O2 B3055116 (4S)-4-Propyloxolan-2-one CAS No. 63095-60-3

(4S)-4-Propyloxolan-2-one

Cat. No.: B3055116
CAS No.: 63095-60-3
M. Wt: 128.17 g/mol
InChI Key: NVTUTJMZAZZKAZ-LURJTMIESA-N
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Description

“(4S)-4-Propyloxolan-2-one” is a chemical compound with the molecular formula C7H12O2 . It falls under the category of aliphatics, impurities, pharmaceutical standards, intermediates, and fine chemicals . Its synonyms include “(S)-4-Propyldihydrofuran-2(3H)-one” and "2(3H)-Furanone, dihydro-4-propyl-, (S)-" .


Molecular Structure Analysis

The molecular structure of “this compound” consists of 7 carbon atoms, 12 hydrogen atoms, and 2 oxygen atoms . The exact mass of the molecule is 128.083729621 g/mol .


Physical and Chemical Properties Analysis

“this compound” has a molecular weight of 128.17 g/mol . It has 2 hydrogen bond acceptors and 2 rotatable bonds . The topological polar surface area of the molecule is 26.3 Ų .

Scientific Research Applications

  • Herbicide Toxicity and Mutagenicity Studies : Research conducted by Zuanazzi, Ghisi, and Oliveira (2020) in "Chemosphere" highlights the use of 2,4-D herbicides, structurally related to (4S)-4-Propyloxolan-2-one, in agriculture and urban pest control. The study emphasizes the importance of understanding the molecular biology and gene expression related to 2,4-D herbicides for future toxicology and mutagenicity research (Zuanazzi, Ghisi, & Oliveira, 2020).

  • Antioxidant Activities of Sedatives : Tsuchiya et al. (2001) in the "American Journal of Respiratory and Critical Care Medicine" compared the antioxidant activities of sedatives like propofol and midazolam. This study is relevant due to the chemical similarities between these compounds and this compound, exploring their potential in mitigating oxidative stress in critically ill patients (Tsuchiya et al., 2001).

  • Herbicide Discovery and Synthesis : Wang et al. (2016) in the "Journal of Agricultural and Food Chemistry" discuss the synthesis and potential of certain herbicidal compounds, which is relevant to the chemical properties of this compound. The study focuses on the discovery of novel herbicides and their application in agriculture (Wang et al., 2016).

  • Synthesis of Dioxolane Analogues : Thurkauf et al. (1992) in the "Journal of Medicinal Chemistry" examined dioxolane analogues, which share a common structural motif with this compound. This research provides insights into the synthesis and structure-activity relationships of these compounds (Thurkauf et al., 1992).

  • Water-Soluble Derivatives for Anticancer Activity : Liu et al. (2014) in the "Journal of Inorganic Biochemistry" synthesized a water-soluble derivative of heptaplatin, which is structurally related to this compound. This research is significant for understanding the anticancer activity and toxicity of such compounds (Liu et al., 2014).

  • Effects of Aryloxypropanolamines in Pulmonary Artery : Leblais et al. (2004) in the "Journal of Pharmacology and Experimental Therapeutics" studied the effects of aryloxypropanolamines, related to this compound, on the contraction of the rat intrapulmonary artery. This research offers insights into the potential cardiovascular effects of such compounds (Leblais et al., 2004).

Properties

IUPAC Name

(4S)-4-propyloxolan-2-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H12O2/c1-2-3-6-4-7(8)9-5-6/h6H,2-5H2,1H3/t6-/m0/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NVTUTJMZAZZKAZ-LURJTMIESA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC1CC(=O)OC1
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCC[C@H]1CC(=O)OC1
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H12O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00548558
Record name (4S)-4-Propyloxolan-2-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00548558
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

128.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

63095-60-3
Record name (4S)-4-Propyloxolan-2-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00548558
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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